molecular formula C21H17NO2 B5657512 4-benzoyl-N-methyl-N-phenylbenzamide

4-benzoyl-N-methyl-N-phenylbenzamide

Cat. No.: B5657512
M. Wt: 315.4 g/mol
InChI Key: KSMOEHJKKPNNLU-UHFFFAOYSA-N
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Description

4-Benzoyl-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C21H17NO2 It is a derivative of benzamide, characterized by the presence of a benzoyl group attached to the nitrogen atom of N-methyl-N-phenylbenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-methyl-N-phenylbenzamide typically involves the condensation of benzoic acid derivatives with N-methyl-N-phenylamine. One common method is the use of a palladium-catalyzed C-H activation reaction, which allows for the regioselective introduction of the benzoyl group onto the nitrogen atom. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the direct condensation of benzoic acid with N-methyl-N-phenylamine in the presence of a dehydrating agent like thionyl chloride. This method allows for the efficient production of the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, benzyl-substituted compounds, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Benzoyl-N-methyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-N-methyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-benzoyl-N-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-22(19-10-6-3-7-11-19)21(24)18-14-12-17(13-15-18)20(23)16-8-4-2-5-9-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMOEHJKKPNNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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